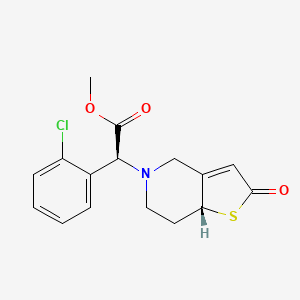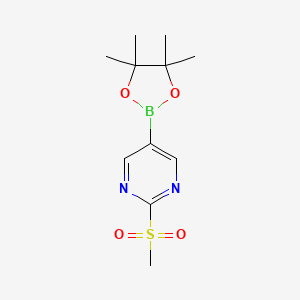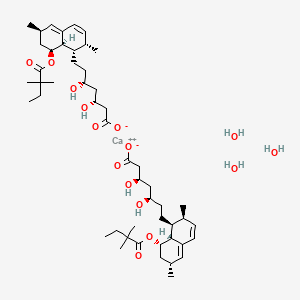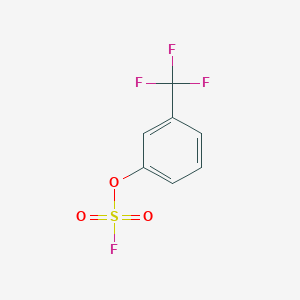
3-(Trifluoromethyl)phenyl fluorosulfonate
Descripción general
Descripción
3-(Trifluoromethyl)phenyl fluorosulfonate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a fluorosulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl fluorosulfonate typically involves the reaction of 3-(Trifluoromethyl)phenol with fluorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-(Trifluoromethyl)phenol} + \text{Fluorosulfonic acid} \rightarrow \text{this compound} ]
The reaction is usually conducted at low temperatures to prevent any side reactions and to achieve high yields of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)phenyl fluorosulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds, expanding the structural diversity of the resulting products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of suitable ligands and bases.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)phenyl fluorosulfonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is employed in the design and synthesis of novel drug candidates, particularly those targeting specific biological pathways.
Biological Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biochemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)phenyl fluorosulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The fluorosulfonate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the fluorosulfonate group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzenesulfonate: Contains a sulfonate group instead of a fluorosulfonate group, leading to variations in chemical properties and reactivity.
3-(Trifluoromethyl)phenyl trifluoromethanesulfonate: Features a trifluoromethanesulfonate group, which imparts distinct electronic and steric effects.
Uniqueness
3-(Trifluoromethyl)phenyl fluorosulfonate is unique due to the presence of both the trifluoromethyl and fluorosulfonate groups, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis, materials science, and medicinal chemistry.
Propiedades
IUPAC Name |
1-fluorosulfonyloxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)5-2-1-3-6(4-5)14-15(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMGDOAPTQZMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)
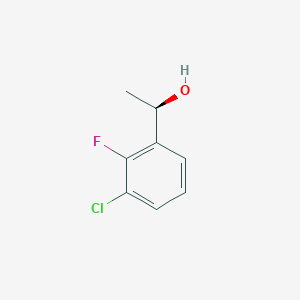
![4-[5-(hydroxymethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1456665.png)
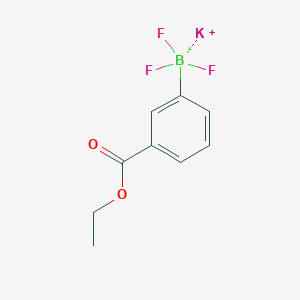

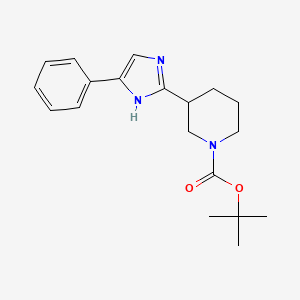
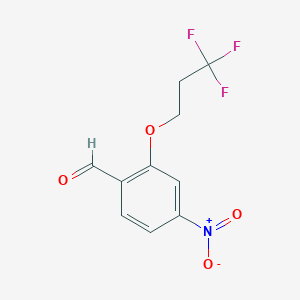
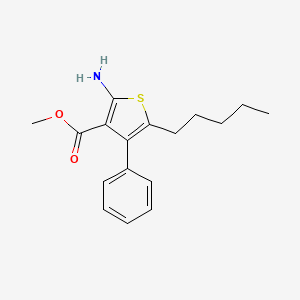
![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)
